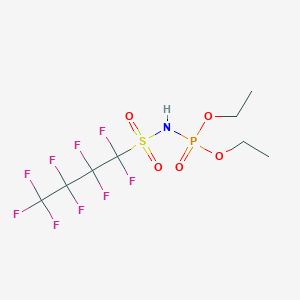
6-Phenylhexa-1,3-dien-5-ynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylhexa-1,3-dien-5-ynylbenzene is an organic compound with the molecular formula C18H12. It is characterized by a unique structure that includes both phenyl and hexa-1,3-dien-5-ynyl groups.
Preparation Methods
The synthesis of 6-Phenylhexa-1,3-dien-5-ynylbenzene typically involves the coupling of phenylacetylene with a suitable diene precursor under specific reaction conditions. One common method is the palladium-catalyzed cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
6-Phenylhexa-1,3-dien-5-ynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and diene groups to form saturated hydrocarbons.
Scientific Research Applications
6-Phenylhexa-1,3-dien-5-ynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a ligand in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of 6-Phenylhexa-1,3-dien-5-ynylbenzene involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, its ability to undergo electrophilic and nucleophilic reactions allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
6-Phenylhexa-1,3-dien-5-ynylbenzene can be compared with similar compounds such as:
1-Phenyl-1,3-butadiene: This compound shares a similar diene structure but lacks the alkyne group, making it less versatile in certain reactions.
Phenylacetylene: While it contains the alkyne group, it does not have the diene structure, limiting its applications in diene-specific reactions.
This compound stands out due to its combination of phenyl, diene, and alkyne groups, providing a unique set of reactivity and applications.
Properties
CAS No. |
193745-66-3 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
6-phenylhexa-1,3-dien-5-ynylbenzene |
InChI |
InChI=1S/C18H14/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-5,7-11,13-16H |
InChI Key |
KTUQFAIIYFNZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


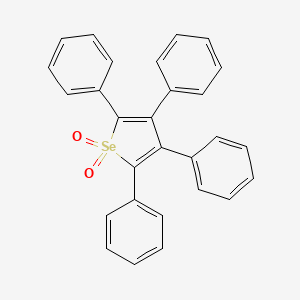

![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
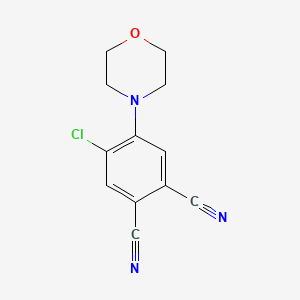
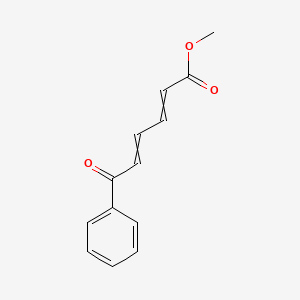
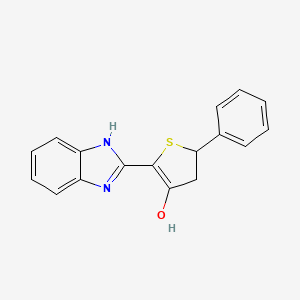
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
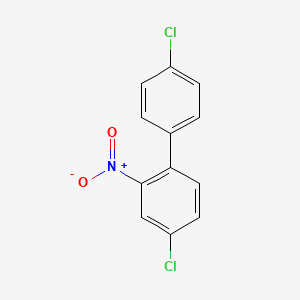
![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
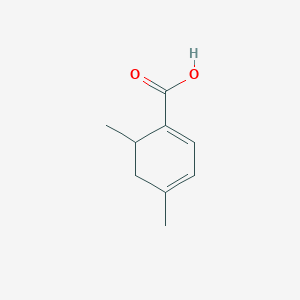

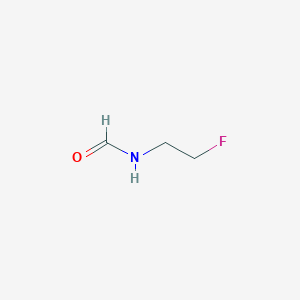
![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
